molecular formula C21H22N2O3 B10819654 (13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate

(13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate

Cat. No.: B10819654
M. Wt: 350.4 g/mol
InChI Key: GDXJMOGWONJRHL-UHFFFAOYSA-N
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Description

(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is a natural product found in Rauvolfia serpentina, Rauvolfia sumatrana, and other organisms with data available.

Biological Activity

The compound (13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate , also known as Perakine , is an indole alkaloid derived from the leaves of Rauvolfia yunnanensis. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure

Perakine features a complex bicyclic structure typical of many indole alkaloids. Its molecular formula is C21H22N2O3C_{21}H_{22}N_{2}O_{3}, with a notable presence of nitrogen atoms that contribute to its pharmacological properties.

Antimicrobial Properties

Research has indicated that Perakine exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent in pharmaceutical formulations .

Anticancer Effects

Perakine has shown promising results in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of Perakine revealed its potential in mitigating oxidative stress and neuroinflammation in neuronal cells. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various extracts from Rauvolfia yunnanensis demonstrated that Perakine exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Proliferation : In a controlled laboratory setting, Perakine was tested on MCF-7 cells where it reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment.
  • Neuroprotection : An experiment involving neuronal cell cultures exposed to oxidative stress showed that treatment with Perakine at concentrations of 5 µM significantly reduced cell death compared to untreated controls.

Data Table: Biological Activities of Perakine

Activity Target Effect Reference
AntimicrobialVarious bacteriaMIC: 32 - 128 µg/mL
AnticancerMCF-7 (breast cancer)IC50: 10 µM
NeuroprotectiveNeuronal cellsReduced oxidative stress

Properties

IUPAC Name

(13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXJMOGWONJRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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